Ferric gluconate trihydrate

Description

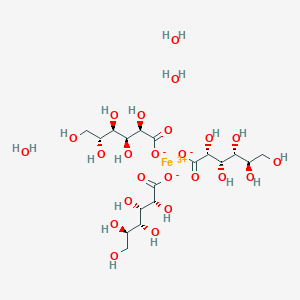

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C18H39FeO24 |

|---|---|

Poids moléculaire |

695.3 g/mol |

Nom IUPAC |

iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;trihydrate |

InChI |

InChI=1S/3C6H12O7.Fe.3H2O/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;/h3*2-5,7-11H,1H2,(H,12,13);;3*1H2/q;;;+3;;;/p-3/t3*2-,3-,4+,5-;;;;/m111..../s1 |

Clé InChI |

QUIAVNOOCZTWEL-AGRODQNPSA-K |

SMILES isomérique |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.O.O.[Fe+3] |

SMILES canonique |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.[Fe+3] |

Synonymes |

ferric gluconate ferric gluconate anhydrous ferric gluconate trihydrate ferric gluconate, sodium salt Ferrlecit Ferrlecit 100 sodium ferrigluconate sodium iron(III)gluconate |

Origine du produit |

United States |

Advanced Structural Characterization of Ferric Gluconate Trihydrate

Spectroscopic Analysis for Molecular and Electronic Structure Elucidation

Spectroscopic techniques are indispensable for probing the local environment of the ferric ion and its interaction with the gluconate ligand.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

The electronic spectrum of ferric gluconate trihydrate is dictated by the d⁵ electronic configuration of the high-spin iron(III) center. In a pseudo-octahedral coordination environment, as is typical for this complex, the electronic transitions can be categorized into two main types: d-d transitions and charge-transfer bands.

d-d Transitions: For a high-spin d⁵ ion like Fe(III), all d-d electronic transitions are spin-forbidden. This is because any excitation of a d-electron to a higher energy d-orbital necessitates a spin flip to avoid violating the Pauli exclusion principle. arxiv.org Consequently, these transitions are characterized by very low molar absorptivity (ε) values and appear as weak, broad absorption bands in the visible region of the spectrum. For sodium ferric gluconate, these bands have been proposed to occur between 470 and 500 nm. nih.gov

Ligand-to-Metal Charge-Transfer (LMCT) Bands: More prominent in the UV-Vis spectrum are the intense ligand-to-metal charge-transfer (LMCT) bands. researchgate.net These transitions involve the excitation of an electron from a ligand-based molecular orbital (primarily from the oxygen lone pairs of the carboxylate and hydroxyl groups of the gluconate) to a vacant or partially filled d-orbital of the iron(III) center. researchgate.netnih.gov These transitions are spin-allowed and result in much higher molar absorptivity values compared to d-d bands. researchgate.net For ferric gluconate and similar iron-carbohydrate complexes, a strong absorption band observed around 300 nm is attributed to an oxo-metal charge transfer transition. nih.govuni-muenchen.de

| Transition Type | Approximate Wavelength (λmax) | Assignment | Intensity |

|---|---|---|---|

| Ligand-to-Metal Charge Transfer (LMCT) | ~300 nm | O(p) → Fe(d) | High (Strong) |

| d-d Transition | ~470-500 nm | 6A1g → 4T1g, 4T2g (Spin-Forbidden) | Low (Weak) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Binding Sites and Metal-Ligand Vibrations

FT-IR spectroscopy is a powerful tool for identifying the functional groups of the gluconate ligand that are involved in coordination with the ferric ion. By comparing the spectrum of this compound to that of free gluconic acid or its sodium salt, shifts in vibrational frequencies reveal the binding sites.

Carboxylate Group Vibrations: The most informative region involves the stretching vibrations of the carboxylate (COO⁻) group. The free carboxylate ion exhibits a strong asymmetric stretching vibration (νₐₛ) typically between 1550-1650 cm⁻¹ and a symmetric stretching vibration (νₛ) between 1360-1450 cm⁻¹. nih.gov In ferric gluconate, these bands appear around 1625 cm⁻¹ and 1380 cm⁻¹, respectively. researchgate.net The coordination of the carboxylate group to the iron center causes a significant shift in the positions of these bands. The magnitude of the separation between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode (e.g., unidentate, bidentate chelating, or bridging). nih.gov

Hydroxyl and C-O Group Vibrations: The involvement of the hydroxyl (-OH) groups of the gluconate backbone in chelation is also evident. A very broad band observed in the 3000-3500 cm⁻¹ region is characteristic of the O-H stretching vibrations of both the ligand's hydroxyl groups and the water of hydration, often involved in hydrogen bonding. nih.gov The C-O stretching vibrations of primary and secondary hydroxyl groups, typically found in the 1050-1100 cm⁻¹ range, also shift upon complexation, confirming their role in binding the iron center. researchgate.netnih.gov

Metal-Ligand Vibrations: Direct evidence of the Fe-O bond formation is found in the far-infrared region of the spectrum. The vibrations corresponding to the Fe-O stretching modes typically appear at lower frequencies, generally in the 400-600 cm⁻¹ range. nih.gov

| Frequency Range (cm-1) | Vibrational Mode | Significance in this compound |

|---|---|---|

| 3500-3000 | ν(O-H) | Broad band indicating -OH groups from gluconate and H₂O of hydration. |

| ~1625 | νₐₛ(COO⁻) | Asymmetric stretching of the coordinated carboxylate group. |

| ~1380 | νₛ(COO⁻) | Symmetric stretching of the coordinated carboxylate group. |

| 1100-1050 | ν(C-O) | Stretching of hydroxyl groups; shifts confirm their involvement in coordination. |

| 600-400 | ν(Fe-O) | Metal-ligand stretching vibrations, confirming Fe-O bond formation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR) for Ligand Environment and Coordination Mode

The application of NMR spectroscopy to this compound is significantly complicated by the paramagnetic nature of the high-spin Fe(III) center (S = 5/2). The unpaired electrons on the iron atom create a strong local magnetic field, which provides an efficient mechanism for nuclear spin relaxation. This leads to severe broadening of the NMR signals for nuclei in proximity to the paramagnetic center. nih.gov

For the gluconate ligand, the protons (¹H) and carbons (¹³C) that are part of the chelate rings and directly coordinated to the iron(III) ion will experience the most significant paramagnetic effects. Their resonance signals are often broadened to the point of being undetectable, rendering them "invisible" in a standard NMR spectrum. nih.govruipugroup.com

Despite this challenge, NMR can provide structural information. The degree of line broadening is distance-dependent; nuclei farther away from the iron center will show less broadening than those nearby. ruipugroup.com Therefore, by observing which signals of the gluconate ligand are broadened or disappear entirely, one can infer the points of attachment to the iron. For instance, the significant broadening of signals corresponding to the protons on the carbons bearing the carboxylate and adjacent hydroxyl groups would support their involvement in chelation. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron(III) Spin State and Coordination Geometry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a magnetic resonance technique that directly probes species with unpaired electrons, making it exceptionally well-suited for studying the high-spin Fe(III) center in ferric gluconate. The resulting spectrum provides definitive confirmation of the iron's spin state and offers valuable information about the symmetry of its coordination environment. researchgate.net

For a high-spin d⁵ system (S = 5/2) like ferric gluconate, the EPR spectrum is highly sensitive to the ligand field symmetry. In environments with low symmetry, such as a rhombically distorted octahedral geometry which is likely for a complex with a multidentate, asymmetric ligand like gluconate, a characteristic and often intense resonance is observed at an effective g-value of approximately g ≈ 4.3. arxiv.orgruipugroup.com The presence of this signal is a hallmark of mononuclear, high-spin Fe(III) in a rhombic environment. arxiv.org

Alternatively, in a more axially symmetric environment, signals would be expected around g ≈ 6 and g ≈ 2. arxiv.org The observation of a strong g ≈ 4.3 signal for ferric gluconate would therefore confirm both the S = 5/2 high-spin state of the iron(III) ion and indicate a low-symmetry, rhombic coordination geometry. EPR spectra of paramagnetic metal complexes are typically recorded at cryogenic temperatures (e.g., liquid nitrogen at 77 K or liquid helium at 4 K) to increase signal intensity by favoring the population of the ground state and lengthening spin-lattice relaxation times. arxiv.org

| Approximate g-value | Symmetry Implication | Iron(III) Spin State |

|---|---|---|

| g ≈ 4.3 | Rhombic (Low Symmetry) | High-Spin (S = 5/2) |

| g ≈ 6 and g ≈ 2 | Axial (High Symmetry) | High-Spin (S = 5/2) |

Diffraction and Scattering Methods for Solid-State and Colloidal Structures

While spectroscopy probes the local atomic environment, diffraction techniques provide information on the long-range order and crystallinity of the material in the solid state.

X-ray Diffraction (XRD) for Crystalline and Amorphous Phases

X-ray powder diffraction (XRPD) is the primary technique for determining the crystallinity of a solid material. The nature of ferric gluconate in the solid state can be complex. Many parenteral iron-carbohydrate preparations are known to be poorly crystalline or amorphous. nih.gov

XRD analysis of sodium ferric gluconate often reveals a pattern with very broad and poorly defined diffraction peaks. nih.gov This indicates that the iron-containing core is either amorphous or composed of extremely small nanocrystallites. nih.govuni-muenchen.de The broad peaks are consistent with the structure of iron(III) oxyhydroxide polymorphs like akaganeite (β-FeOOH) or ferrihydrite, which form the inorganic core of the complex. uni-muenchen.denih.gov The small crystallite size, estimated to be in the range of 2-4 nm, contributes significantly to the peak broadening. uni-muenchen.de

In contrast, related ferrous gluconate (Fe(II)) compounds can exhibit well-defined crystalline structures, with studies showing that the specific crystal system (e.g., monoclinic or triclinic) depends on the degree of hydration. arxiv.orgruipugroup.com The poorly crystalline nature of the ferric form suggests that the polymerization into a polynuclear iron oxyhydroxide core, stabilized by the gluconate ligand, prevents the formation of a long-range ordered crystal lattice.

Dynamic Light Scattering (DLS) for Particle Size Distribution in Solution

Dynamic Light Scattering (DLS) is a critical non-invasive technique used to determine the size distribution of nanoparticles in suspension. horiba.com The method measures the random changes in the intensity of light scattered by the particles, which are undergoing Brownian motion. horiba.com For iron-carbohydrate complexes like ferric gluconate, DLS provides essential data on the hydrodynamic diameter of the intact particles. nih.gov

Research on sodium ferric gluconate complexes has utilized DLS to measure particle size, analyzing both diluted and undiluted samples to understand the compound's behavior under different concentrations. nih.gov The successful application of DLS requires standardized protocols, particularly concerning the diluent and serial dilutions, to ensure the reproducibility and comparability of results. nih.gov The technique is fundamental for characterizing the polydispersity profile of the nanoparticles, which can influence their interactions in a biological environment. kindai.ac.jp

Table 1: Representative DLS Data for Iron-Carbohydrate Nanoparticles This table illustrates typical data obtained from DLS analysis of iron-carbohydrate nanoparticles, similar in nature to ferric gluconate.

| Parameter | Value | Reference |

| Mean Particle Size (Z-average) | 11.7 ± 1.1 nm | researchgate.net |

| Polydispersity Index (PDI) | 0.3 ± 0.1 | researchgate.net |

Analytical Ultracentrifugation (AUC) for Molecular Weight and Colloidal Stability

Analytical Ultracentrifugation (AUC) is a powerful, first-principles-based method for characterizing macromolecules and nanoparticles in solution. danaher.combeckman.com By subjecting a sample to strong centrifugal forces, AUC allows for the determination of hydrodynamic and thermodynamic properties, including molecular weight, size distribution, and shape, without the need for standards or matrices. beckman.comnih.gov

In sedimentation velocity (SV-AUC) experiments, the rate at which particles move through the solvent provides the sedimentation coefficient. This parameter is influenced by the particle's size, shape, molecular weight, and density. nih.gov Studies on sodium ferric gluconate have employed AUC to assess these collective properties. nih.gov For instance, experiments conducted at 42,000 rpm and 20°C revealed that different concentrations of the product showed minimal variation in their total sample loading sedimentation coefficient or distribution, suggesting consistent colloidal properties. nih.gov This technique is invaluable for assessing the colloidal stability and heterogeneity of complex drug products like ferric gluconate. nih.govdanaher.com

Table 2: AUC Experimental Parameters and Findings for Sodium Ferric Gluconate

| Parameter | Details | Significance | Reference |

| Experimental Conditions | |||

| Rotor Speed | 42,000 rpm | Creates centrifugal force for sedimentation. | nih.gov |

| Temperature | 20 °C | Ensures stable solvent viscosity and density. | nih.gov |

| Wavelength | 470 nm | Monitors the sedimentation of the iron complex. | nih.gov |

| Key Findings | |||

| Sedimentation Coefficient | Little to no difference across various concentrations. | Indicates consistent particle characteristics (size, shape, density) and colloidal stability. | nih.gov |

Thermal Analysis for Material Stability and Phase Transitions

Differential Scanning Calorimetry (DSC) for Thermal Events and Decomposition Pathways

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal events such as melting, crystallization, and decomposition. nih.gov

Studies on sodium ferric gluconate complexes have indicated high thermal stability. jst.go.jp While specific DSC data for ferric (iron III) gluconate trihydrate is limited, analysis of the closely related iron(II) gluconate dihydrate provides insight into the expected thermal behavior. The thermogram for iron(II) gluconate dihydrate shows a broad endothermic peak between 95°C and 125°C, corresponding to the loss of water molecules (dehydration). scispace.comresearchgate.net This is followed by exothermic peaks at higher temperatures, such as a low-intensity peak around 212°C, which signifies the onset of oxidative decomposition of the gluconate anion. scispace.comresearchgate.net

Table 3: Key Thermal Events for Iron(II) Gluconate Dihydrate via DSC This data for the iron(II) form illustrates the types of thermal transitions characteristic of metal gluconate hydrates.

| Temperature Range (°C) | Thermal Event | Type | Reference |

| 95 - 125 | Dehydration (Loss of water) | Endothermic | scispace.comresearchgate.net |

| ~188 | Melting Point of Dihydrate | Endothermic | scispace.comresearchgate.net |

| ~212 | Onset of Oxidative Decomposition | Exothermic | scispace.comresearchgate.net |

| 220 - 421 | Further Oxidative Decomposition | Exothermic | researchgate.net |

Thermogravimetric Analysis (TGA) for Hydration State and Decomposition Characteristics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the hydration state and thermal decomposition profile of materials like this compound. tdl.org

TGA studies of sodium ferric gluconate (Ferrlecit®) reveal a multi-step decomposition process. An initial weight loss of approximately 7% is observed below 120°C, which is attributed to the evaporation of adsorbed or loosely bound water molecules. researchgate.netresearchgate.net Further heating leads to the decomposition of the gluconate and sucrose (B13894) components, with significant weight loss occurring at distinct temperature ranges. By 530°C, the organic components have largely decomposed, leaving a residual mass corresponding to the iron oxide core. researchgate.net

Table 4: TGA Weight Residue of Sodium Ferric Gluconate at Different Temperatures

| Temperature (°C) | Average Weight Residue (%) | Stage of Decomposition | Reference |

| 100 | ~90% | Initial dehydration (loss of surface water). | researchgate.net |

| 245 | ~75% | Onset of carbohydrate decomposition. | researchgate.net |

| 530 | ~25% | Major decomposition of organic shell, leaving iron oxide residue. | researchgate.net |

Microscopic and Surface Characterization Techniques

Atomic Force Microscopy (AFM) for Particle Morphology and Size

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface. pmda.go.jp It is used to directly visualize nanoparticles, allowing for the characterization of their size, shape, and surface morphology. pmda.go.jp

Table 5: Particle Size of Iron-Gluconate Complex Determined by AFM

| Sample State | Feature Measured | Average Diameter (nm) | Reference |

| Dialyzed | Mineral Core | 2 ± 1 | uni-muenchen.de |

| Dialyzed | Overall Particle (Core + Carbohydrate Shell) | 3 ± 1 | uni-muenchen.de |

| Undialyzed (diluted) | Overall Particle | 12 ± 5 | uni-muenchen.de |

Zeta Potential Measurements for Surface Charge and Colloidal Stability

Zeta potential is a critical parameter in the characterization of colloidal systems, providing insight into the surface charge of particles and their subsequent stability in a suspension. For this compound, which exists as a colloidal solution in aqueous environments, zeta potential measurements are instrumental in understanding its behavior. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion.

The stability of a colloidal system is paramount, as aggregation of particles can alter the compound's properties and performance. A high absolute zeta potential, typically greater than ±30 millivolts (mV), is generally indicative of good colloidal stability, where the repulsive forces between particles are sufficient to overcome the attractive van der Waals forces, thus preventing agglomeration. Conversely, a low zeta potential suggests a less stable colloid that is more prone to aggregation.

In the case of ferric gluconate complexes, the surface charge is primarily determined by the carbohydrate ligand, which in this case is the gluconate. researchgate.net The ionization of the functional groups on the gluconate molecule at the particle-liquid interface creates an electrical double layer, the potential of which is measured as the zeta potential.

Detailed Research Findings

Research into the physicochemical properties of iron-carbohydrate complexes has consistently demonstrated that these formulations carry a negative surface charge under physiological and alkaline conditions. drugbank.comnih.govfda.govfda.govsanofi.us Studies on sodium ferric gluconate, a closely related complex, have reported a zeta potential of -13 mV, indicating a negative surface charge that contributes to its thermodynamic stability as a colloidal solution. semanticscholar.org

The pH of the surrounding medium is a key factor influencing the zeta potential of ferric gluconate. As the pH changes, the degree of ionization of the surface functional groups is altered, directly impacting the surface charge. Investigations into various intravenous iron preparations have shown that for sodium ferric gluconate, the negative charge is maintained across a range of pH values.

The following table summarizes the zeta potential of a sodium ferric gluconate complex at different pH levels, illustrating the influence of pH on its surface charge and, by extension, its colloidal stability.

| pH | Zeta Potential (mV) |

|---|---|

| 3 | -10.7 ± 0.8 |

| 7 | -14.1 ± 0.5 |

| 11 | -18.4 ± 1.2 |

Data adapted from a comparative study of intravenous iron polynuclear complexes.

The data clearly indicates that as the pH becomes more alkaline, the negative magnitude of the zeta potential for the ferric gluconate complex increases. This suggests an enhanced colloidal stability at higher pH values due to greater electrostatic repulsion between the particles. Comparative studies have also shown that there are negligible differences in the zeta potential of brand-name and generic versions of sodium ferric gluconate complex in sucrose injection at a physiological pH of approximately 7.2, indicating consistent surface charge characteristics. nih.govnih.govosti.gov

The consistent negative charge across a relevant pH range is a crucial attribute for the stability of ferric gluconate colloidal solutions, preventing the formation of larger aggregates and ensuring the desired particulate properties are maintained.

Coordination Chemistry and Ligand Interaction Dynamics of Ferric Gluconate

Elucidation of Metal-Ligand Stoichiometry and Binding Modes

Gluconate as a Chelating Ligand in Iron(III) Complexes

Gluconate, derived from the oxidation of glucose, is an effective chelating agent for iron(III) ions. patsnap.com Its structure, featuring a carboxylate group and multiple hydroxyl groups, allows it to form stable complexes with metal ions. patsnap.com In aqueous solutions, the gluconate ion establishes coordinate bonds with iron(III) through the electron-donating oxygen atoms of its carboxylate and hydroxyl groups. patsnap.com This chelation process is crucial for stabilizing the iron core, which consists of iron oxyhydroxide. The stability of these complexes is notable, even in alkaline conditions where iron hydroxide (B78521) would typically precipitate. researchgate.netjungbunzlauer.com

Investigation of Donor-Acceptor Interactions within the Complex

The formation of the ferric gluconate complex is fundamentally a donor-acceptor interaction, where the oxygen atoms of the gluconate ligand act as electron donors and the iron(III) ion serves as the electron acceptor. Spectroscopic studies have identified broad absorbance bands between 300 and 500 nm, which are indicative of iron-ligand interactions. nih.gov Specifically, the absorbance at 300 nm is suggested to be an oxo-metal charge transfer band, while bands between 470 and 500 nm are proposed to be d-d bands from a six-coordinate, high-spin Fe(III) ground state. nih.gov

These donor-acceptor interactions are critical for the formation of a stable, soluble iron complex. The chelation by gluconate prevents the iron from precipitating, which is a common issue with inorganic iron salts. thaiscience.info

Studies on the Non-Equivalence of Coordinated Gluconate Moieties

Within the ferric gluconate complex, not all gluconate ligands are necessarily coordinated to the iron center in an identical fashion. The flexibility of the gluconate molecule allows for various binding modes, which can lead to non-equivalence among the coordinated moieties. This can arise from differences in which oxygen atoms (from the carboxylate and various hydroxyl groups) are involved in the coordination to the iron center. ruipugroup.com The spatial arrangement and the formation of intramolecular hydrogen bonds can further contribute to this non-equivalence. ruipugroup.com

Research into the precise structural characterization of these complexes is ongoing, with techniques like X-ray crystallography providing valuable insights into the specific binding arrangements. For instance, a tetra-iron(III) complex with two gluconato ligands has been synthesized and structurally characterized, revealing specific coordination details. rsc.orgresearchgate.net

Influence of Co-ligands and Solvents on Iron(III) Coordination Environment

The coordination environment of iron(III) in these complexes is not solely determined by the gluconate ligand but is also significantly influenced by the presence of other molecules, such as sucrose (B13894), and the solvent itself.

Role of Sucrose in the Stability and Structure of Iron(III) Oxide Hydrate (B1144303) Complexes

Sodium ferric gluconate complex in sucrose injection is a stable macromolecular complex. nih.govdrugbank.com It is composed of iron(III) oxide hydrate that is directly bonded to sucrose, with a chelating gluconate function. nih.govdrugbank.com The molar ratio in this complex is two iron molecules to one gluconate molecule. nih.govdrugbank.com The presence of sucrose is integral to the stability of the complex, which has an apparent molecular weight ranging from 289,000 to 440,000 daltons. nih.govdrugbank.com

Sucrose and other saccharides can stabilize iron(III) oxides, maintaining a higher concentration of soluble iron under physiological conditions. thaiscience.info This is achieved through the interaction of the hydroxyl groups of the sucrose with the iron oxyhydroxide core. researchgate.net

Below is a table summarizing key properties of the sodium ferric gluconate complex in sucrose:

Interactions of Iron(III) with Hydroxyl and Carboxyl Groups of Saccharides

The interaction between iron(III) and saccharides like sucrose and gluconate is a key aspect of the complex's chemistry. Both the hydroxyl and carboxyl groups of these sugar-derived molecules can coordinate with iron(III). researchgate.net The carboxyl groups, being intrinsically anionic, can provide negative charges over a wide pH range, and their chelation with iron can enhance the deprotonation of nearby hydroxyl groups, further stabilizing the complex. mdpi.com

Studies have shown that Fe(III) binds strongly to the oxygen donors of the hydroxyl moieties of sugars. researchgate.net This interaction is crucial for preventing the precipitation of iron hydroxide, especially under alkaline conditions. researchgate.net The specific nature of these interactions can vary depending on the saccharide and the reaction conditions.

The following table outlines the functional groups of saccharides involved in iron(III) coordination:

Compound Names Mentioned

Metal-Promoted Ligand Deprotonation Phenomena in Gluconate Complexes

The interaction between the ferric ion (Fe³⁺) and the gluconate ligand is a complex process characterized by significant metal-promoted deprotonation of the ligand's hydroxyl groups. Gluconic acid, a polyhydroxy carboxylic acid, possesses a terminal carboxyl group and multiple hydroxyl groups along its carbon chain. In aqueous solutions, the carboxyl group readily dissociates to form the gluconate anion (C₆H₁₁O₇⁻), which then coordinates with the Fe³⁺ ion.

The coordination process, however, extends beyond a simple interaction with the carboxylate group. The Fe³⁺ ion, being a highly charged, small cation, is a strong Lewis acid. This high charge density polarizes the hydroxyl groups on the gluconate ligand, significantly increasing their acidity and facilitating the removal of protons (deprotonation) at pH values where the free ligand would remain protonated. This phenomenon is known as metal-promoted ligand deprotonation.

This deprotonation of one or more hydroxyl groups transforms them into alkoxide groups, which are much stronger coordinating agents than the neutral hydroxyl groups. This multi-point chelation involving the carboxylate and one or more deprotonated hydroxyl groups results in the formation of a highly stable ferric gluconate complex. While direct studies on ferric gluconate are specific, research on analogous systems with other divalent and trivalent metal ions provides insight into the fundamental mechanisms. For instance, studies on magnesium(II) and calcium(II) gluconate complexes have explored the nuances between metal-ion-induced ligand deprotonation and ligand-promoted metal-ion hydrolysis. researchgate.netnih.gov In the case of highly charged ions like Fe³⁺, the induction of ligand deprotonation is a dominant factor in forming stable, polynuclear structures.

The extent of deprotonation is highly dependent on the pH of the solution. As the pH increases, more hydroxyl groups are deprotonated, leading to stronger chelation and the potential for the gluconate ligand to bridge multiple iron centers. This pH-dependent behavior is critical in the formation and stabilization of the polynuclear iron core discussed in the following section.

| Feature | Description | Implication for Complex Stability |

| Primary Coordinating Group | Carboxylate group (-COO⁻) of the gluconate anion. | Initiates the binding of gluconate to the Fe³⁺ center. |

| Metal Ion Lewis Acidity | The high positive charge density of Fe³⁺ polarizes the C-O-H bonds of the ligand's hydroxyl groups. | Increases the acidity of the hydroxyl protons, making them easier to remove. |

| Ligand Deprotonation | Removal of protons (H⁺) from the hydroxyl groups (-OH) to form alkoxide groups (-O⁻). | Creates stronger, negatively charged donor sites for coordination with Fe³⁺. |

| Chelation | Simultaneous coordination of the carboxylate and one or more deprotonated hydroxyl groups to the same Fe³⁺ ion. | Forms a stable chelate ring structure, significantly enhancing the thermodynamic stability of the complex (the chelate effect). |

| pH Dependence | The number of deprotonated hydroxyl groups increases with increasing pH. | The strength and nature of the iron-gluconate coordination are tunable by adjusting the pH of the medium. |

Mechanisms of Polynuclear Iron(III)-Hydroxide Formation and Stabilization

Ferric gluconate trihydrate does not exist as a simple mononuclear complex in aqueous solution, particularly at near-neutral or alkaline pH. Instead, it forms a complex, colloidal structure best described as a polynuclear iron(III)-oxyhydroxide core stabilized by a shell of gluconate and sucrose ligands. researchgate.netnih.govresearchgate.net These structures are often referred to as iron-carbohydrate nanoparticles. nih.gov

The formation of this polynuclear core begins with the hydrolysis of the Fe³⁺ ion in water. The aqueous Fe³⁺ ion, more accurately represented as [Fe(H₂O)₆]³⁺, is highly acidic and undergoes sequential deprotonation of its coordinated water molecules to form various hydroxo and oxo species (e.g., [Fe(OH)(H₂O)₅]²⁺, [Fe(OH)₂(H₂O)₄]⁺). These monomeric species are highly reactive and readily undergo condensation reactions, a process known as olation, where hydroxide bridges are formed between iron centers.

This process continues, leading to the growth of a larger polymer or nanoparticle with an iron-oxyhydroxide ([FeO(OH)]) core, similar in structure to the mineral ferrihydrite. nih.gov If left unstabilized, this core would continue to aggregate and precipitate out of solution as iron(III) hydroxide.

The crucial role of the gluconate ligand is to cap the growth of this polynuclear core and stabilize the resulting nanoparticle in solution. researchgate.net The deprotonated hydroxyl and carboxylate groups of the gluconate molecules coordinate to the iron atoms on the surface of the iron-oxyhydroxide core. nih.gov This coordination serves several purposes:

Surface Charge: The coordinated gluconate ligands impart a negative charge to the surface of the nanoparticle, leading to electrostatic repulsion between particles and preventing aggregation and precipitation.

Steric Hindrance: The carbohydrate shell creates a steric barrier that physically prevents the nanoparticles from approaching each other closely enough to aggregate.

The final structure is a complex, heterogeneous nanoparticle where the ratio of iron to gluconate is not fixed but rather depends on the synthesis conditions. The manufacturing process involves controlled chemical reactions, typically starting with the mixing of a soluble iron(III) salt (like ferric chloride) with a base to form iron hydroxide precursors, which then react with sodium gluconate. researchgate.net This progressive reaction forms the stable, complex nanoparticle. researchgate.net Research has shown that these nanoparticles have a ferrihydrite-like solid-state structure and an average particle size of around 10 nm. researchgate.netnih.gov

| Step | Mechanism | Role of Gluconate | Resulting Structure |

| 1. Hydrolysis | Fe³⁺ ions in water form [Fe(OH)(H₂O)₅]²⁺ and other hydroxo species. | Not directly involved, but its presence is necessary for the subsequent steps. | Monomeric and dimeric iron-hydroxo complexes. |

| 2. Olation/Oxolation | Hydroxo-bridged iron centers form through condensation reactions, eliminating water. | - | Small oligomeric/polymeric iron-oxyhydroxide chains and clusters. |

| 3. Core Growth | Continued condensation leads to the formation of a larger iron-oxyhydroxide core. | - | Amorphous, ferrihydrite-like FeO(OH) core. |

| 4. Stabilization | Gluconate anions coordinate to the surface of the growing core via carboxylate and deprotonated hydroxyl groups. | Acts as a capping agent, limiting particle growth and preventing aggregation. researchgate.net | A stable, soluble nanoparticle with an iron-oxyhydroxide core and a stabilizing carbohydrate shell. nih.gov |

Development and Validation of Analytical Methodologies for Ferric Gluconate

Quantitative Determination and Speciation of Iron in Complexes

The accurate determination of iron content and its oxidation states within complex drug substances like ferric gluconate is crucial for ensuring product quality and consistency. Various analytical methodologies have been developed and validated for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and the type of information provided.

Voltammetric Methods for Fe(II) and Fe(III) Determination

Voltammetric techniques have emerged as robust and environmentally sustainable methods for the speciation and quantification of iron (II) and iron (III) in pharmaceutical iron complexes such as sodium ferric gluconate. nih.govresearchgate.net These methods offer a viable alternative to traditional techniques like Normal Pulse Polarography, providing improved analytical figures of merit and reduced mercury consumption. nih.govresearchgate.net

One such developed method allows for the determination of undesirable low molecular weight iron complexes, which can be present at concentrations of around 3% in pharmaceutical formulations, with good accuracy and precision. nih.govresearchgate.net Cyclic voltammetry (CV) has also been successfully employed to determine both free and total iron in sodium ferric gluconate complex (SFGC). srce.hr By optimizing experimental conditions, such as pH and scan rate, the content of free iron ions can be directly measured, while the total iron content is determined after complete acid hydrolysis of the complex to Fe³⁺ ions. srce.hr

Key findings from voltammetric studies include the accurate calculation of free Fe³⁺, Fe²⁺, and total iron based on the linear relationship between peak currents and iron concentrations. srce.hr For a deeper understanding of the Fe(II) and Fe(III) composition, voltammetric methods can be complemented by potentiometric techniques following chemical decomposition of the complex. nih.govresearchgate.net

Optimized Conditions for Cyclic Voltammetry Determination of Iron in SFGC

| Parameter | Optimal Value |

|---|---|

| pH | 3 |

| Scan Rate | 0.05 V/s |

| Enrichment Potential | 0.4 V |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Total Elemental Iron Concentration

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for the precise measurement of total elemental iron in ferric gluconate complexes. nih.govlambda-cro.com Its high sensitivity and wide dynamic range enable accurate quantification of iron at trace levels in various matrices. lambda-cro.com

In comparative studies of brand and generic sodium ferric gluconate formulations, ICP-MS has been utilized to determine the total iron content. For instance, the average total iron content for a brand SFG was measured to be 229.2 ± 10.3 mM Fe, while a generic version contained 234.8 ± 14.0 mM Fe. nih.gov The methodology typically involves diluting the ferric gluconate samples and then digesting them in trace metal grade nitric acid before analysis. nih.gov

A rapid, sensitive, and specific ultrafiltration ICP-MS method has also been developed and validated for the quantification of different iron species in serum samples following the administration of iron gluconate. nih.govresearchgate.net This method allows for the determination of not only total iron but also non-transferrin bound iron (NTBI), transferrin-bound iron (TBI), and drug-bound iron (DI). nih.govresearchgate.net The calibration curve for such methods has demonstrated excellent linearity from 5–500 ng/mL with a regression coefficient (r²) of more than 0.998. nih.govresearchgate.net

ICP-MS Run Parameters for Total Iron Analysis in Ferric Gluconate

| Parameter | Value |

|---|---|

| Argon Carrier Gas Flow | 0.99 L/min |

| Helium Gas Flow | 4.3 mL/min |

| RF Power | 1550 W |

| Octopole RF | 200 V |

High Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High Performance Liquid Chromatography (HPLC) is a versatile technique used for the purity assessment and quantification of iron complexes. While direct analysis of ferric gluconate can be challenging, methods have been developed for the determination of ferrous gluconate and for the quantification of iron in biological matrices after chelation.

For the analysis of ferrous gluconate, a typical HPLC method might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and an ion-pairing reagent, with detection at a wavelength of 210 nm. quora.com A simple and robust HPLC method has also been developed for iron determination in biological matrices based on its chelation with desferrioxamine (DFO) to form the stable complex ferrioxamine (FO). nih.gov This method is performed on a C18 column using a gradient of Tris-HCl buffer and acetonitrile. nih.gov

The validation of such HPLC methods demonstrates good selectivity, linearity, and reproducibility, making them suitable for monitoring iron kinetics and assessing iron status. nih.gov

Chromatographic Techniques for Complex Characterization

Characterizing the physicochemical properties of complex drug substances like ferric gluconate is essential for understanding their behavior and ensuring product equivalence between brand and generic versions. Chromatographic techniques play a pivotal role in this characterization.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Profiling

Gel Permeation Chromatography (GPC), also known as size exclusion chromatography, is a key technique for determining the molecular weight and molecular weight distribution of sodium ferric gluconate complexes. nih.govnih.gov This information is critical as the size of the iron-carbohydrate complex can influence its biological properties.

GPC analysis has revealed differences in the molecular weight distribution between innovator and generic versions of sodium ferric gluconate. nih.gov In one study, the weight-average molecular weight (Mw) of the polynuclear iron oxyhydroxide in a brand product was found to be in the range of 25.1–36.5 kDa, while a generic version had a Mw of 18.3–19.0 kDa. nih.gov

The GPC methodology typically involves diluting the ferric gluconate sample and running it through a column with a specific stationary phase, such as polyhydroxy methacrylate. nih.gov The mobile phase is often an aqueous solution containing a salt, like sodium sulfate (B86663), and the elution is isocratic. nih.gov The molecular weight is then calculated using a calibration curve generated from polysaccharide molecular weight standards. nih.gov

Comparative GPC Results for Brand and Generic Sodium Ferric Gluconate

| Product | Number-Average Molecular Weight (Mn) (kDa) | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (Mw/Mn) |

|---|---|---|---|

| Brand SFG (Lot 1) | 20.5 | 25.1 | 1.22 |

| Brand SFG (Lot 2) | 28.3 | 36.5 | 1.29 |

| Brand SFG (Lot 3) | 27.8 | 35.8 | 1.29 |

| Generic SFG (Lot 1) | 14.8 | 18.3 | 1.24 |

| Generic SFG (Lot 2) | 15.3 | 19.0 | 1.24 |

Method Validation Parameters for Analytical Procedures

The validation of analytical methods is a critical process to ensure that the chosen procedures are suitable for their intended purpose. For the analytical methodologies applied to ferric gluconate, validation is performed in accordance with guidelines from regulatory bodies and scientific organizations. The key parameters assessed during method validation include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a series of dilutions of a reference standard and is often expressed by the coefficient of determination (R²). elsevierpure.comscispace.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples and is expressed as a percentage. elsevierpure.comscispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Reproducibility: Assesses the precision between laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Accuracy and Precision Assessments

Accuracy and precision are cornerstone parameters in method validation. Accuracy refers to the closeness of test results to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Precision is often evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.

Reproducibility: Precision between different laboratories.

Research on a voltammetric method for determining the iron content in sodium ferric gluconate complex (SFGC) demonstrated that a differential pulse voltammetry (DPV) method was statistically more precise than the standard normal pulse polarographic (NPP) method. The relative standard deviation (RSD) for the DPV method was found to be 3.6%, compared to 11.5% for the NPP method, indicating a significant improvement in precision. nih.gov

While specific accuracy and precision data for ferric gluconate trihydrate methods are not always fully detailed in publicly available literature, validation studies for related iron compounds, such as ferrous gluconate, provide a clear framework for these assessments. For instance, a high-performance liquid chromatography (HPLC) method developed for ferrous gluconate was validated for accuracy and precision with the following results. elsevierpure.com

| Parameter | Concentration Level | Accuracy (%) | Precision (RSD %) |

|---|---|---|---|

| Intra-day | Low | 95.6 | 2.6 |

| Medium | 101.5 | 1.5 | |

| High | 99.8 | 1.9 | |

| Inter-day | Low | 98.6 | 2.9 |

| Medium | 103.1 | 1.8 | |

| High | 100.2 | 0.7 |

This table presents validation data for an analytical method developed for ferrous gluconate, illustrating typical accuracy and precision results. elsevierpure.com

Similarly, a spectrophotometric method for quantifying ferric oxide showed accuracy values with a relative standard deviation (RSD) of less than 0.75%, while the RSD for repeatability and intermediate precision did not exceed 2%. scielo.br

Determination of Detection and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial for determining the sensitivity of an analytical method.

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Validation studies for analytical methods targeting iron-carbohydrate complexes report these sensitivity parameters. For example, methods developed for the related compound ferrous gluconate have established clear detection and quantification limits. An ultra-performance liquid chromatography–tandem mass spectrometry method determined the LOD and LOQ for ferrous gluconate to be 1.1 mg/kg and 3.5 mg/kg, respectively. researchgate.net An alternative HPLC method reported an LOD of 12.8 μg/mL and an LOQ of 38.9 μg/mL. elsevierpure.com

| Analytical Method | Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| HPLC-ELSD | Ferrous Gluconate | 12.8 μg/mL | 38.9 μg/mL |

| UPLC-MS/MS | Ferrous Gluconate | 1.1 mg/kg | 3.5 mg/kg |

| Spectrophotometry | Iron (III) | 0.0108 mg/L | 0.0345 mg/L |

This table shows examples of LOD and LOQ values from validation studies of analytical methods for iron compounds. elsevierpure.comresearchgate.netresearchgate.net

Robustness and Linearity Studies of Developed Methods

Linearity demonstrates the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The relationship is typically evaluated by linear regression analysis and expressed in terms of the correlation coefficient (r) or coefficient of determination (R²). An R² value of 0.999 is often considered excellent. elsevierpure.com For an HPLC method analyzing ferrous gluconate, linearity was established over a concentration range of 62.5-625.0 μg/ml with a coefficient of determination (R²) of 0.999. semanticscholar.org

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage. The robustness of a method is assessed by evaluating the effect of minor changes to experimental conditions.

A study on a spectrophotometric method for the quantification of ferric oxide provides a detailed example of a robustness assessment. The researchers intentionally varied two critical parameters: the analysis wavelength and the concentration of hydrochloric acid used as a solvent.

| Parameter Varied | Original Condition | Varied Condition | Maximum Absorbance Deviation (%) |

|---|---|---|---|

| Wavelength | 480 nm | 478 nm | 0.14 |

| 482 nm | 0.11 | ||

| HCl Concentration | 0.6 mol/L | 0.57 mol/L | 2.40 |

| 0.63 mol/L | 1.80 |

This table details the robustness testing of a spectrophotometric method for ferric oxide, showing the impact of deliberate variations on results. scielo.br

The results indicated that slight variations in wavelength (±2 nm) had a negligible effect on the absorbance, with a maximum deviation of only 0.14%. scielo.br However, a small change in the hydrochloric acid concentration (±0.03 mol/L) resulted in a more significant deviation of up to 2.4%, highlighting it as a critical parameter that must be carefully controlled during analysis. scielo.br

Environmental Fate and Non Biological Applications of Ferric Gluconate

Environmental Transformation and Persistence Studies

The environmental fate of ferric gluconate trihydrate is influenced by a variety of abiotic and biotic processes that govern its transformation, transport, and persistence in soil and aquatic systems. The speciation and behavior of iron in the environment are complex, being highly dependent on pH, redox potential, and the presence of other organic and inorganic substances.

The stability of the ferric gluconate complex is significantly influenced by pH. As an organic acid salt, the dissolution and hydrolysis of ferric gluconate are subject to equilibrium shifts in response to the hydrogen ion concentration of the surrounding medium. In aqueous solutions, ferric iron (Fe³⁺) is prone to hydrolysis, a process that is highly pH-dependent. At circumneutral to alkaline pH, ferric iron readily precipitates as insoluble hydroxides and oxyhydroxides. However, the chelation of iron by gluconate can enhance its solubility and stability in solution.

Phototransformation is another potential abiotic degradation pathway for iron-organic complexes. The sunlight-induced photochemical reduction of ferric iron (Fe(III)) to ferrous iron (Fe(II)) can be a significant process for iron cycling in aquatic environments. rsc.org This can occur through direct ligand-to-metal charge transfer. For instance, the photochemistry of iron(III) carboxylate complexes, such as iron(III) citrate, plays a crucial role in aerosol aging by inducing the reduction of iron(III) and the oxidation of the carboxylate ligand. copernicus.org While specific studies on the phototransformation of ferric gluconate are limited, it is plausible that it could undergo similar photochemical reactions, leading to the reduction of Fe(III) to Fe(II) and the degradation of the gluconate ligand. The quantum yield and reaction rates for such processes with ferric gluconate have not been extensively documented.

Table 1: Stability of Sodium Ferric Gluconate Complex under Various Conditions

| Stress Condition | Temperature | Duration | pH | Stability |

|---|---|---|---|---|

| Autoclaving | 121°C | - | - | Stable |

| Moderate Thermal Stress | 50°C | 30 days | - | Stable |

| Moderate Thermal Stress | 70°C and 90°C | 7 days | - | Stable |

| High Thermal Stress | >90°C | 30 days | - | Unstable |

| Basic Buffer Dilution | - | - | 8 and 9 | Stable |

| Basic Buffer Dilution | - | - | 10-11 | Unstable |

Data sourced from a study on the thermodynamic stability assessment of a colloidal iron drug product, sodium ferric gluconate. nih.gov

The transformation of ferric gluconate in soil and aquatic sediment systems is governed by the prevailing redox conditions. Iron is a key element in biogeochemical cycles and its valence state (Fe(III) or Fe(II)) is largely controlled by microbial activity.

Under aerobic conditions, ferric iron is the stable form. If ferric gluconate is introduced into an aerobic soil or the overlying water of a sediment system, the ferric iron is likely to remain in its oxidized state. The gluconate ligand, being an organic compound, may be susceptible to microbial degradation. The persistence of the complex will depend on the rate of microbial metabolism of the gluconate.

In anaerobic environments, such as waterlogged soils and deeper layers of aquatic sediments, microbial communities utilize alternative electron acceptors for respiration. Ferric iron is a common electron acceptor in the absence of oxygen. Dissimilatory iron-reducing bacteria can reduce Fe(III) to Fe(II). Therefore, if ferric gluconate is present in an anaerobic environment, the ferric iron component is likely to be reduced to ferrous iron. This process can be influenced by the presence of other electron acceptors like nitrate (B79036) and sulfate (B86663). The ferrous iron produced can then precipitate as various minerals, such as iron sulfides or carbonates, depending on the local geochemistry. The complete dechlorination of trichloroethylene (B50587) (TCE) to ethene can occur simultaneously with iron reduction. researchgate.net

While specific studies on the transformation of this compound in these systems are not extensively detailed in the literature, the fundamental principles of iron biogeochemistry suggest that the ferric iron will participate in redox cycling, and the gluconate will be subject to microbial degradation.

The mobility of ferric gluconate in the environment is influenced by its interaction with soil and sediment components. The adsorption and desorption behavior will depend on the properties of the soil (e.g., clay content, organic matter content, pH) and the chemistry of the ferric gluconate complex itself.

The gluconate anion can chelate metal ions, which can affect their sorption behavior. In general, organic ligands can either increase or decrease the mobility of metals in soil. If the ferric gluconate complex remains intact, its mobility may be higher than that of free ferric ions, which are prone to precipitation.

Studies on the adsorption of Fe³⁺ on loess soils have shown that the adsorption capacity increases with increasing initial concentration and reaction time. nih.gov The pH also plays a crucial role, with higher pH generally leading to higher adsorption, although at very low pH, competition with H⁺ ions can reduce adsorption. nih.gov The organic matter content of the soil is also a significant factor, with higher organic matter providing more functional groups for adsorption. nih.gov

While these studies provide insights into the behavior of ferric iron, the presence of the gluconate ligand will modify these interactions. The complex may have a different affinity for soil surfaces compared to the free iron ion. Specific adsorption/desorption isotherms for this compound on various environmental media are not well-documented in the available literature.

Table 2: Adsorption of Fe³⁺ on Different Loess Soil Layers

| Soil Layer | Maximum Adsorption Capacity (mg·g⁻¹) at 400 mg·L⁻¹ initial concentration | Adsorption Equilibrium Time (min) at <300 mg·L⁻¹ initial concentration |

|---|---|---|

| Topsoil | ~6 | ~60 |

| Core Soil | ~6 | ~60 |

| Subsoil | ~6 | 40 |

Data adapted from a study on the adsorption characteristics of iron on different layered loess soils. nih.gov

Role in Geochemical Cycles and Environmental Remediation Technologies

Ferric iron plays a central role in various geochemical cycles and has been investigated for its potential in environmental remediation technologies. The ability of iron to exist in two primary oxidation states, Fe(II) and Fe(III), underpins its utility in redox-driven remediation processes.

In situ chemical reduction (ISCR) is a remediation technology that involves the introduction of a reductant into the subsurface to transform contaminants into less harmful substances. While the application of ferrous iron (Fe(II)) is well-established in ISCR, the direct role of ferric gluconate is less clear from the existing literature.

The principle of ISCR for chlorinated solvents relies on reductive dechlorination, a process that requires a source of electrons. Reduced iron species, such as zero-valent iron (ZVI) or dissolved ferrous iron, are effective electron donors for this process. It has been observed that the presence of Fe(III) oxides can potentially inhibit the dechlorination of chlorinated ethenes. researchgate.net

However, under anaerobic conditions, ferric iron can be reduced to ferrous iron by iron-reducing bacteria. It is therefore plausible that in a bioremediation context, ferric gluconate could serve as a source of ferric iron that is subsequently reduced to ferrous iron, which then participates in the reductive dechlorination of contaminants. This indirect pathway would depend on the presence of appropriate microbial communities and a suitable electron donor for their metabolism. Supplementation with ferrous iron has been shown to enhance the reductive dechlorination of cis-dichloroethene and vinyl chloride. nih.gov

The abiotic chemical reduction of halogenated hydrocarbons by iron species primarily involves electron transfer from a reduced iron form to the halogenated compound. The most common mechanism is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, or two chlorine atoms are removed in an elimination reaction.

As mentioned, this process is driven by reduced iron species. Ferric iron (Fe³⁺) is an oxidized form of iron and, in itself, does not act as a reducing agent for halogenated hydrocarbons. The product of microbial iron reduction, Fe(II), is an important energy source for reductive dechlorination processes. researchgate.net Therefore, any role of ferric gluconate in the abiotic reduction of these contaminants would be indirect, contingent on its prior reduction to a ferrous form. Once reduced to Fe(II), the iron can participate in the degradation of chlorinated compounds.

Formation and Reactivity of Reduced Iron Minerals (e.g., Sulfides, Oxides, Hydroxides)

Upon its introduction into the environment, the ferric gluconate complex is subject to dissociation. The gluconate component is recognized as being readily biodegradable researchgate.net. The subsequent environmental fate of the released ferric iron (Fe³⁺) is dictated by the specific physicochemical conditions of the surrounding medium, such as pH and redox potential (Eh) ornl.gov.

In oxidizing and alkaline environments, which are common in well-aerated soils and surface waters, ferric iron has a strong tendency to precipitate as insoluble minerals ornl.govpfigueiredo.org. These precipitates are typically ferric oxides or ferric hydroxides, with goethite (α-FeOOH) being a predominant mineral form in soils ornl.gov. This process effectively immobilizes the iron, reducing its bioavailability.

Conversely, under acidic and reducing (anoxic) conditions, such as those found in waterlogged soils or certain sediment layers, the ferric (Fe³⁺) iron can be reduced to the more soluble ferrous (Fe²⁺) state ornl.gov. This transformation increases the mobility and bioavailability of iron in the environment.

In environments where sulfide (B99878) is present, typically resulting from the bacterial reduction of sulfate in anoxic conditions, dissolved iron can react to form iron sulfides. This reaction can lead to the precipitation of minerals such as iron monosulfide (FeS) and pyrite (B73398) (FeS₂). This process is significant as it can act as a natural detoxification mechanism, reducing the potential toxicity associated with both high concentrations of dissolved iron and dissolved sulfide by co-precipitating them into a more stable mineral form researchgate.net.

Environmental Impact Assessment Methodologies for Iron Compounds

To comprehensively evaluate the environmental footprint of iron compounds like ferric gluconate, standardized assessment methodologies are employed. These frameworks allow for a systematic analysis of potential impacts across a product's entire life cycle. Methodologies such as Life Cycle Assessment (LCA) are used to quantify environmental burdens, from the extraction of raw materials to the final disposal or recycling of the product jimdofree.com. For industrial discharges containing iron compounds, specialized scoring systems can be used to assess the total environmental impact by considering both the volume and the quality of the wastewater, analyzing pollutants such as total iron (TFe) alongside other parameters fao.org.

Life Cycle Assessment (LCA) for Comparative Environmental Performance

Life Cycle Assessment (LCA) is a prominent method for evaluating the environmental aspects and impacts associated with a product or process from "cradle-to-gate" or "cradle-to-grave" jimdofree.comufop.br. A cradle-to-gate LCA for an iron compound would begin with the extraction of the raw material, iron ore, and cover all subsequent processing and manufacturing stages up to the factory gate.

Table 1: Example Greenhouse Gas (GHG) Emissions for Iron Ore Production Stages

| Production Stage | GHG Emissions (kg CO₂e per tonne of ore) | Key Contributor |

| Mining (Loading & Hauling) | ~5.95 | Diesel Consumption |

| Processing (Grinding) | ~3.57 | Electricity Use |

| Other Stages | ~2.38 | Various |

| Total | ~11.9 | N/A |

This interactive table is based on data for Australian iron ore mining and processing and shows that loading and hauling contribute approximately 50% of the total GHG emissions researchgate.net.

Evaluation of Ecotoxicity and Resource Scarcity Categories

Within the framework of a Life Cycle Assessment, the Life Cycle Impact Assessment (LCIA) phase categorizes and quantifies potential environmental damages. For iron compounds, key impact categories include ecotoxicity and resource scarcity ufop.br.

Ecotoxicity: The ecotoxicity of iron is complex as it is an essential micronutrient for most life forms, yet it can be toxic at high concentrations ornl.gov. The environmental risk is not related to the total iron concentration but to the concentration of its bioavailable forms. The divalent ferrous (Fe²⁺) form is more soluble and bioavailable than the trivalent ferric (Fe³⁺) form ornl.gov. Therefore, environmental conditions that promote the formation of Fe²⁺, such as low pH and reducing conditions, can increase the potential for iron toxicity in plants and aquatic organisms ornl.gov. Conversely, conditions that promote the precipitation of insoluble ferric oxides and hydroxides reduce bioavailability and potential toxicity ornl.gov. Environmental pollutants with chelating properties can also disrupt iron homeostasis in organisms, potentially leading to adverse effects nih.gov.

Resource Scarcity: This impact category, often termed "abiotic resource depletion" in LCA studies, evaluates the consumption of non-renewable resources like minerals and fossil fuels ufop.br. The production of iron compounds begins with the mining of iron ore, which is the fourth most abundant element in the Earth's crust ufop.br. While iron ore reserves are substantial, the mining and processing activities are resource-intensive, consuming large amounts of energy (diesel fuel and electricity) and other materials, such as explosives and grinding media jimdofree.comufop.br. The LCA of iron ore mining quantifies these inputs to assess their contribution to resource depletion ufop.br.

Theoretical and Computational Chemistry of Ferric Gluconate Trihydrate

Quantum Chemical Approaches for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in coordination chemistry for their ability to provide detailed insights into the electronic structure and bonding of metal complexes.

While specific DFT studies on ferric gluconate trihydrate are not extensively available in the public domain, the principles of DFT are well-suited to investigate its coordination environment. DFT calculations can be employed to model the geometry of the coordination sphere around the ferric (Fe³⁺) ion. The gluconate ligand, with its multiple hydroxyl and carboxylate groups, can coordinate to the iron center in various ways, leading to the possibility of different linkage isomers.

DFT can be used to calculate the relative energies of these potential isomers, thereby predicting the most stable coordination modes. Such calculations would involve optimizing the geometry of different configurations of the ferric gluconate complex, including the explicit consideration of the three water molecules of hydration. The theoretical vibrational frequencies calculated for these optimized structures could then be compared with experimental infrared (IR) and Raman spectra to validate the predicted coordination.

Table 1: Potential Coordination Sites of the Gluconate Ligand for DFT Analysis

| Potential Coordinating Groups | Description |

|---|---|

| Carboxylate (-COO⁻) | Can act as a monodentate or bidentate ligand. |

| Hydroxyl (-OH) groups | Multiple hydroxyl groups along the gluconate backbone can coordinate to the iron center. |

This table is a theoretical representation of potential coordination sites that could be investigated using DFT and does not represent published DFT data for this compound.

DFT calculations can also provide a detailed picture of the electron distribution within the this compound molecule. The analysis of molecular orbitals (HOMO and LUMO) and the calculated electrostatic potential surface can reveal regions of the molecule that are electron-rich or electron-poor. This information is crucial for understanding the reactivity of the complex.

For instance, the calculated charge distribution can indicate the electrophilic or nucleophilic character of different parts of the molecule, providing insights into its potential reaction mechanisms. Reactivity descriptors, such as Fukui functions, can be derived from DFT calculations to predict the most likely sites for electrophilic, nucleophilic, or radical attack. This would be particularly valuable for understanding the stability and degradation pathways of the complex.

Molecular Dynamics Simulations for Solution Behavior and Conformational Studies

While the solid-state structure of ferric gluconate can be complex, its behavior in aqueous solution is even more dynamic. Molecular dynamics (MD) simulations are a powerful computational tool to study the behavior of molecules in solution over time.

An MD simulation of this compound in a box of water molecules would involve calculating the forces between all atoms at each time step and using these forces to predict their subsequent positions and velocities. This allows for the simulation of the complex's conformational dynamics, its interactions with surrounding water molecules (solvation), and the mobility of counter-ions.

Specifically, MD simulations could be used to:

Investigate Conformational Flexibility: The gluconate ligand is flexible and can adopt various conformations. MD simulations can explore the conformational landscape of the coordinated gluconate and identify the most populated conformations in solution.

Analyze Solvation Shell Structure: The arrangement of water molecules around the ferric ion and the gluconate ligand can be analyzed to understand the hydration of the complex. The stability of the trihydrate form in solution could also be investigated.

Study Ion Pairing: In solution, counter-ions will interact with the charged ferric gluconate complex. MD simulations can provide insights into the nature and dynamics of these ion-pairing interactions.

General findings from MD simulations of ferric ions in aqueous solution indicate a coordination number of six for the first hydration shell.

Predictive Modeling of Complex Stability and Reactivity Mechanisms

Computational chemistry can also be used to build predictive models for the stability and reactivity of this compound. While experimental studies have provided valuable data on the thermodynamic stability of sodium ferric gluconate under various conditions, computational models can offer a more fundamental understanding of the factors governing its stability.

For example, quantum chemical calculations can be used to calculate the binding energy of the gluconate ligand to the ferric ion, providing a measure of the intrinsic stability of the complex. By modeling potential reaction pathways, such as hydrolysis or ligand dissociation, the activation energies for these processes can be calculated. This information can be used to predict the kinetic stability of the complex under different pH and temperature conditions.

Experimental studies have shown that sodium ferric gluconate is stable under moderate thermal stress but shows signs of instability at higher temperatures (>90 °C) and at pH values of 10-11. Computational models could be developed to rationalize these experimental observations at the molecular level.

Table 2: Experimental Stability of Sodium Ferric Gluconate Complex

| Condition | Observation | Reference |

|---|---|---|

| Autoclaving (121 °C) | Molecular weight remained unchanged. | |

| Moderate Thermal Stress (30 days at 50 °C or 7 days at 70 and 90 °C) | Molecular weight remained unchanged. | |

| High Temperature (>90 °C) after 30 days | Signs of instability observed. | |

| pH 8 and 9 | Molecular weight remained unchanged. |

This table summarizes experimental findings on the stability of sodium ferric gluconate and is not derived from predictive modeling studies.

Q & A

Q. What ethical guidelines apply to neonatal studies given this compound’s benzyl alcohol content?

- Answer: Adhere to FDA restrictions prohibiting benzyl alcohol in neonates (<6 years) due to metabolic acidosis risks. Preclinical neonatal models must use excipient-free formulations and justify translational relevance via IRB-approved protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.